Deltasonamide 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

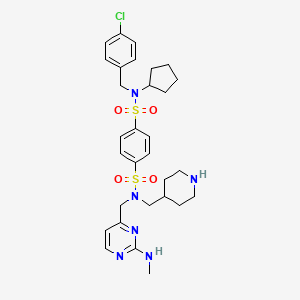

C30H39ClN6O4S2 |

|---|---|

Molecular Weight |

647.3 g/mol |

IUPAC Name |

4-N-[(4-chlorophenyl)methyl]-4-N-cyclopentyl-1-N-[[2-(methylamino)pyrimidin-4-yl]methyl]-1-N-(piperidin-4-ylmethyl)benzene-1,4-disulfonamide |

InChI |

InChI=1S/C30H39ClN6O4S2/c1-32-30-34-19-16-26(35-30)22-36(20-24-14-17-33-18-15-24)42(38,39)28-10-12-29(13-11-28)43(40,41)37(27-4-2-3-5-27)21-23-6-8-25(31)9-7-23/h6-13,16,19,24,27,33H,2-5,14-15,17-18,20-22H2,1H3,(H,32,34,35) |

InChI Key |

FWBBCSKXUXMTJY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=CC(=N1)CN(CC2CCNCC2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Deltasonamide 1: A Technical Guide to its Mechanism of Action on PDEδ

Executive Summary: The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, yet it has remained a challenging therapeutic target. An alternative strategy to direct KRAS inhibition is to target its essential trafficking chaperone, the phosphodiesterase 6 delta subunit (PDEδ). PDEδ binds to the farnesyl tail of KRAS, acting as a solubilizing factor that transports it from endomembranes to the plasma membrane, a critical step for its signaling function. Deltasonamide 1 is a high-affinity, third-generation small molecule inhibitor that potently disrupts the KRAS-PDEδ interaction. By competitively occupying the farnesyl-binding pocket of PDEδ with picomolar affinity, this compound effectively sequesters PDEδ, leading to the mislocalization of KRAS, suppression of downstream oncogenic signaling, and inhibition of tumor cell proliferation. This guide provides an in-depth analysis of its mechanism, supporting quantitative data, and the experimental protocols used for its characterization.

The Role of PDEδ in KRAS Signaling

KRAS proteins require post-translational modification by farnesylation at their C-terminal CAAX box to associate with cellular membranes. While this lipid anchor is necessary, it is not sufficient for proper localization to the plasma membrane where KRAS engages its downstream effectors. The guanine nucleotide dissociation inhibitor (GDI)-like solubilizing factor, PDEδ, possesses a deep hydrophobic pocket that specifically binds the farnesyl moiety of KRAS.[1]

This interaction allows PDEδ to act as a cytoplasmic chaperone, extracting farnesylated KRAS from endomembranes and trafficking it through the cytosol.[1][2] At the plasma membrane, the GTP-bound form of the Arf-like protein 2 (Arl2) binds to PDEδ, inducing an allosteric conformational change that releases the KRAS cargo, allowing it to signal.[3][4][5] Inhibition of the initial PDEδ-KRAS interaction is therefore a compelling strategy to abrogate oncogenic KRAS signaling.[2][6]

This compound: Mechanism of Action

This compound functions as a potent competitive inhibitor of the PDEδ-KRAS protein-protein interaction.

-

High-Affinity Binding: this compound binds directly and with very high affinity to the hydrophobic farnesyl-binding pocket of PDEδ. This interaction is characterized by a dissociation constant (KD) in the picomolar range, indicating a highly stable complex.[7] This potent binding is attributed to the formation of up to seven hydrogen bonds between the inhibitor and amino acid residues within the PDEδ pocket.[7]

-

Disruption of KRAS Trafficking: By occupying the binding pocket, this compound prevents PDEδ from sequestering and solubilizing farnesylated KRAS. This leads to the accumulation of KRAS on endomembranes and prevents its enrichment at the plasma membrane.[1]

-

Resistance to Arl2-Mediated Release: A significant challenge with earlier generation PDEδ inhibitors was their rapid ejection from the binding pocket by the release factor Arl2-GTP. The Deltasonamide chemotype was specifically optimized for high-affinity binding, which confers significant resistance to this Arl2-mediated release, leading to a more sustained inhibitory effect within the cell.[7][8]

The direct consequence of this action is the functional inactivation of KRAS due to its inability to reach its primary site of action. This leads to the downstream suppression of critical oncogenic signaling cascades.

Quantitative Data

The efficacy of this compound and related compounds has been quantified through various biophysical and cellular assays.

| Table 1: PDEδ Inhibitor Binding Affinities | |||

| Compound | Target | Dissociation Constant (KD) | Method |

| This compound | PDEδ | 203 pM | Not Specified |

| Deltasonamide 2 | PDEδ | 385 ± 52 pM | Not Specified[2] |

| Deltarasin | PDEδ | 38 ± 16 nM | Not Specified[2] |

| Table 2: Cellular Activity of PDEδ Inhibitors | ||||

| Compound | Cell Line | KRAS Status | Assay | Endpoint Value |

| Deltasonamide 2 | DiFi (CRC) | Wild-Type | Viability | EC50: 4.02 ± 1 µM[2] |

| Deltasonamide 2 | Various (CRC) | Mutant/WT | Proliferation (RTCA) | 0.375–12 µM range tested[2] |

| Deltarasin | A549 (Lung) | G12S Mutant | Viability (MTT) | IC50: 5.29 ± 0.07 µM[1] |

| Deltarasin | H358 (Lung) | G12C Mutant | Viability (MTT) | IC50: 4.21 ± 0.72 µM[1] |

| Deltarasin | HCT116 (CRC) | G13D Mutant | Proliferation | IC50: ~11 µM[8] |

CRC: Colorectal Cancer

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established methodologies.

Fluorescence Polarization (FP) Binding Assay

-

Principle: This assay measures the binding affinity between PDEδ and an inhibitor. A small fluorescently-labeled probe that binds to PDEδ tumbles rapidly in solution, resulting in low light polarization. When bound to the much larger PDEδ protein, its tumbling slows, increasing the polarization. A competitive inhibitor like this compound will displace the probe, causing a decrease in polarization.

-

Methodology:

-

A constant concentration of purified recombinant PDEδ and a fluorescent probe (e.g., a farnesylated peptide) are incubated in an appropriate buffer in a microplate.

-

Serial dilutions of the test compound (this compound) are added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

The resulting data is plotted as polarization versus inhibitor concentration, and the IC50 is determined. The Ki (and subsequently KD) can be calculated from the IC50 using the Cheng-Prusoff equation.[9]

-

Co-Immunoprecipitation (Co-IP) for KRAS-PDEδ Interaction

-

Principle: Co-IP is used to verify that this compound disrupts the interaction between KRAS and PDEδ within a cellular context. An antibody against KRAS is used to pull down KRAS and any associated proteins from a cell lysate.

-

Methodology:

-

Culture KRAS-mutant cancer cells (e.g., H358) and treat with either DMSO (vehicle control) or this compound for a specified time.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Incubate the clarified cell lysates with an anti-KRAS antibody overnight at 4°C.

-

Add Protein A/G magnetic or agarose beads to precipitate the antibody-protein complexes.

-

Wash the beads several times to remove non-specific binders.

-

Elute the bound proteins from the beads using a sample buffer and boiling.

-

Analyze the eluates by SDS-PAGE and Western blot, probing with an anti-PDEδ antibody. A reduced amount of PDEδ in the this compound-treated sample compared to the control indicates disruption of the interaction.[1]

-

Immunofluorescence for KRAS Localization

-

Principle: This microscopy-based technique visualizes the subcellular localization of KRAS to determine if this compound causes its mislocalization.

-

Methodology:

-

Grow cells on glass coverslips and treat with the inhibitor or vehicle control.

-

Fix the cells with paraformaldehyde to crosslink proteins in place.

-

Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody specific for KRAS.

-

Wash, then incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).

-

Stain cell nuclei with a counterstain like DAPI.

-

Mount the coverslips onto microscope slides and image using a confocal microscope. In treated cells, a shift in the KRAS signal from a distinct plasma membrane pattern to a more diffuse, cytoplasmic, and endomembrane pattern is expected.[9]

-

Western Blot for Downstream Signaling

-

Principle: This method quantifies the levels of key phosphorylated (activated) proteins in the KRAS downstream signaling pathways, such as ERK and AKT, to assess the functional consequence of PDEδ inhibition.

-

Methodology:

-

Treat cells with this compound for various times or at various concentrations.

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein by molecular weight using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated and total forms of effector proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Apply a chemiluminescent substrate and detect the signal using an imaging system. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.[1]

-

Conclusion

This compound represents a highly potent and specific chemical probe for interrogating the function of PDEδ. Its mechanism of action is centered on the high-affinity, competitive inhibition of the PDEδ farnesyl-binding pocket, which effectively abrogates the chaperone's ability to traffic KRAS to the plasma membrane. This leads to the functional suppression of oncogenic KRAS signaling pathways and subsequent inhibition of cancer cell proliferation. The robust design of the Deltasonamide chemotype, particularly its resistance to Arl2-mediated displacement, makes it a superior tool for studying KRAS biology and a promising scaffold for the development of novel therapeutics targeting KRAS-dependent cancers.

References

- 1. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arl2-Mediated Allosteric Release of Farnesylated KRas4B from Shuttling Factor PDEδ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arl2-Mediated Allosteric Release of Farnesylated KRas4B from Shuttling Factor PDEδ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. apexbt.com [apexbt.com]

- 7. DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras | PLOS One [journals.plos.org]

- 8. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity of Deltasonamide 1 to PDEδ

This technical guide provides an in-depth analysis of the binding affinity of Deltasonamide 1 to the phosphodiesterase delta subunit (PDEδ). It is intended for researchers, scientists, and drug development professionals interested in the molecular interactions governing the inhibition of the PDEδ-KRas pathway.

Introduction

Phosphodiesterase 6D (PDE6D), also known as PDEδ, is a prenyl-binding protein that acts as a trafficking chaperone for several farnesylated proteins, most notably KRas.[1][2] By binding to the farnesyl group of KRas, PDEδ facilitates its transport from the endomembrane system to the plasma membrane, a critical step for its signaling function.[3] The disruption of this protein-protein interaction has emerged as a promising therapeutic strategy for cancers driven by oncogenic KRas mutations.[1][4]

This compound is a potent small-molecule inhibitor designed to occupy the hydrophobic prenyl-binding pocket of PDEδ, thereby competitively inhibiting the binding of farnesylated KRas.[5] Its high affinity and specificity make it a valuable tool for studying KRas biology and a lead compound for the development of novel anti-cancer therapeutics.

Quantitative Binding Affinity Data

The binding affinity of Deltasonamides for PDEδ has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key metric, with lower values indicating a stronger binding interaction. This compound exhibits a remarkably high affinity for PDEδ, with a Kd in the picomolar range.[5]

| Compound | Binding Affinity (Kd) to PDEδ |

| This compound | 203 pM |

| Deltasonamide 2 | ~385 pM |

Table 1: Summary of reported binding affinities of Deltasonamide compounds to PDEδ.[4][5][6][7]

The picomolar affinity of this compound is attributed to an extensive network of up to seven hydrogen bonds formed within the PDEδ binding pocket.[5]

Signaling Pathway and Mechanism of Action

This compound functions by disrupting the trafficking of KRas. In normal cellular processes, farnesylated KRas is solubilized in the cytoplasm by PDEδ, which then transports it to the plasma membrane. At the membrane, the GTPase Arl2 facilitates the release of KRas from PDEδ, allowing KRas to engage in downstream signaling. By binding to the prenyl-binding pocket of PDEδ, this compound prevents the uptake of farnesylated KRas, leading to its mislocalization and subsequent reduction in oncogenic signaling.

Experimental Protocols

The determination of binding affinity for high-affinity ligands like this compound requires sensitive biophysical techniques. Common methods include Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8][9] A competitive FP assay is often used to determine the binding affinity of unlabeled inhibitors.

Principle: A fluorescently labeled ligand (tracer) that binds to PDEδ will have a high polarization signal because the large complex tumbles slowly in solution. An unlabeled inhibitor (e.g., this compound) will compete with the tracer for binding to PDEδ. As the inhibitor displaces the tracer, the free tracer tumbles more rapidly, resulting in a decrease in the fluorescence polarization signal.

Generic Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant PDEδ protein in a suitable assay buffer (e.g., HEPES buffer).

-

Synthesize or procure a fluorescently labeled ligand (e.g., a farnesyl peptide conjugated to a fluorophore like FITC) that is known to bind to PDEδ.

-

Prepare serial dilutions of the unlabeled inhibitor (this compound) in the assay buffer.

-

-

Assay Setup:

-

In a microplate (typically a black, non-binding 384-well plate), add a fixed concentration of PDEδ protein and the fluorescent tracer.[10]

-

Add the various concentrations of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with tracer only (minimum polarization).

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.[10]

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[10]

-

-

Data Analysis:

-

The polarization values are plotted against the logarithm of the inhibitor concentration.

-

The resulting sigmoidal curve is fitted to a suitable binding model (e.g., four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor that displaces 50% of the tracer).

-

The IC50 value can be converted to a Ki (inhibition constant), which is an indicator of binding affinity, using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.

-

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[11][12]

Principle: A solution of the ligand (this compound) is titrated into a solution containing the macromolecule (PDEδ). The instrument measures the minute temperature changes that occur as the binding sites become saturated. For very high-affinity interactions, a displacement titration may be necessary, where a weaker, known binder is first complexed with the protein, and the high-affinity ligand is then titrated in to displace it.[13]

Generic Protocol:

-

Sample Preparation:

-

Instrument Setup:

-

Thoroughly clean the ITC instrument's sample cell and syringe.

-

Load the PDEδ solution into the sample cell and the this compound solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing.[14]

-

-

Titration:

-

Perform an initial small injection to avoid artifacts, followed by a series of larger, spaced injections.

-

The instrument records the heat change after each injection until the protein's binding sites are saturated.

-

A control titration of the ligand into the buffer alone is performed to measure the heat of dilution.[11]

-

-

Data Analysis:

-

The raw data (power vs. time) is integrated to obtain the heat change per injection.

-

These values are plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters (Kd, n, ΔH).

-

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[15][16]

Principle: One binding partner (the ligand, e.g., PDEδ) is immobilized on the surface of a gold-coated sensor chip. The other partner (the analyte, e.g., this compound) is flowed over the surface in a continuous stream of buffer.[17] Binding of the analyte to the immobilized ligand causes an increase in mass on the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Generic Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip).

-

Activate the chip surface (e.g., using EDC/NHS chemistry).

-

Immobilize the PDEδ protein onto the chip surface to a desired density. A reference flow cell is typically prepared in parallel to subtract non-specific binding and bulk refractive index changes.

-

Deactivate any remaining active groups on the surface.

-

-

Analyte Binding Measurement:

-

Prepare a series of dilutions of this compound in a running buffer.

-

Inject the analyte solutions sequentially over the ligand and reference surfaces at a constant flow rate.

-

The association of the analyte is monitored in real-time. After the injection, the running buffer is flowed over the chip to monitor the dissociation phase.

-

-

Surface Regeneration:

-

If the binding is reversible, the surface can be regenerated by injecting a solution that disrupts the interaction (e.g., a solution with low pH or high salt concentration), preparing the chip for the next analyte injection.

-

-

Data Analysis:

-

The sensorgrams (RU vs. time) are corrected by subtracting the signal from the reference channel.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (Kd = koff / kon).

-

Conclusion

This compound is a potent inhibitor of the PDEδ-KRas interaction, exhibiting an exceptionally high binding affinity with a Kd of 203 pM.[5] This strong interaction is achieved through an optimized fit within the hydrophobic pocket of PDEδ, stabilized by numerous hydrogen bonds. The affinity of this compound has been characterized using advanced biophysical techniques such as fluorescence polarization, isothermal titration calorimetry, and surface plasmon resonance. By preventing PDEδ from chaperoning farnesylated KRas, this compound effectively disrupts KRas localization and signaling, representing a key strategy in the development of targeted therapies for KRas-driven cancers.

References

- 1. Hydrophobic Tagging-Induced Degradation of PDEδ in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 12. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 17. path.ox.ac.uk [path.ox.ac.uk]

Deltasonamide 1: A Technical Guide to a High-Affinity KRas Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the KRas proto-oncogene are among the most prevalent drivers of human cancers, yet KRas has long been considered an "undruggable" target. A promising therapeutic strategy has emerged that circumvents direct targeting of KRas, instead focusing on the inhibition of its chaperone protein, phosphodiesterase 6 delta (PDE6δ). PDE6δ facilitates the transport of farnesylated KRas to the plasma membrane, a critical step for its signaling activity. Deltasonamide 1 is a third-generation, high-affinity inhibitor of the KRas-PDE6δ interaction, designed to overcome the limitations of earlier inhibitors. This technical guide provides a comprehensive overview of this compound, its mechanism of action, available quantitative data, and detailed experimental protocols relevant to its study.

Mechanism of Action

This compound functions by competitively binding to the farnesyl-binding pocket of PDE6δ. This occupation of the binding site prevents the interaction between PDE6δ and the farnesyl moiety of KRas. The inhibition of this crucial protein-protein interaction disrupts the trafficking of KRas to the plasma membrane, leading to its mislocalization within the cell and subsequent attenuation of downstream oncogenic signaling pathways.

A key feature of the third-generation deltasonamides is their high affinity for PDE6δ, which allows them to largely withstand the GTP-Arl2-mediated ejection from the PDE6δ binding pocket. This prolonged target engagement is a significant advancement over previous generations of PDE6δ inhibitors.

KRas Signaling Pathway and this compound Inhibition

Quantitative Data

While detailed cellular activity data for this compound is limited in the public domain, its high binding affinity has been reported. For comparative purposes, data for the closely related compound, Deltasonamide 2, is also presented.

Binding Affinity

| Compound | Target | KD | Assay Method |

| This compound | PDE6δ | 203 pM | Not specified |

| Deltasonamide 2 | PDE6δ | 385 ± 52 pM | Not specified[1] |

Cellular Activity of Deltasonamide 2

The following EC50 values were determined for Deltasonamide 2 in various human colorectal cancer cell lines using a Real-Time Cell Analyzer (RTCA).

| Cell Line | KRas Status | EC50 (µM) |

| SW480 | G12V (homozygous) | ~3 |

| HCT-116 | G13D (heterozygous) | ~6 |

| Hke3 | G13D (reduced expression) | >12 |

| Hkh2 | Wild-type | >12 |

| HT29 | Wild-type (BRAF V600E) | >12 |

| DiFi | Wild-type (EGFR amplified) | >12 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and related KRas signaling inhibitors.

Real-Time Cell Proliferation Assay (RTCA)

This protocol is adapted from studies on Deltasonamide 2 and can be used to assess the effect of this compound on cancer cell proliferation.

Objective: To measure the dose-dependent effect of this compound on the growth rate of cancer cells in real-time.

Materials:

-

xCELLigence RTCA DP instrument (or equivalent)

-

E-Plates 16

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

Procedure:

-

Perform a background measurement with 100 µL of cell culture medium in each well of the E-Plate 16.

-

Seed cells at an appropriate density (e.g., 5,000 - 10,000 cells/well) in 100 µL of medium.

-

Allow cells to adhere and proliferate for 24 hours, monitoring impedance every 15 minutes.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%).

-

Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Continue to monitor cell impedance every 15 minutes for the desired duration (e.g., 72-96 hours).

-

Normalize the cell index to the time point of drug addition.

-

Calculate the growth rate and determine EC50 values using appropriate software (e.g., GraphPad Prism).

Co-Immunoprecipitation (Co-IP) to Assess KRas-PDE6δ Interaction

This protocol can be used to determine if this compound disrupts the interaction between KRas and PDE6δ in a cellular context.

Objective: To immunoprecipitate endogenous or overexpressed KRas and probe for the presence of co-precipitated PDE6δ.

Materials:

-

Cancer cells with endogenous or overexpressed tagged KRas and PDE6δ

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-KRas antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-PDE6δ antibody for Western blotting

-

Anti-KRas antibody for Western blotting

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Culture cells to ~80-90% confluency.

-

Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse on ice.

-

Clarify cell lysates by centrifugation.

-

Pre-clear lysates with protein A/G beads.

-

Incubate a portion of the lysate with the anti-KRas antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates and input lysates by SDS-PAGE and Western blotting using anti-PDE6δ and anti-KRas antibodies.

Western Blotting for Downstream Signaling

This protocol can be used to investigate the effect of this compound on the activation of key downstream effectors of KRas signaling.

Objective: To measure the phosphorylation status of proteins in the RAF-MEK-ERK and PI3K-AKT pathways.

Materials:

-

Cancer cells

-

This compound

-

Serum-free medium for starvation (optional)

-

Growth factors (e.g., EGF) for stimulation (optional)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting reagents and equipment

-

Chemiluminescence detection system

Procedure:

-

Seed cells and allow them to adhere.

-

(Optional) Starve cells in serum-free medium for 16-24 hours.

-

Treat cells with this compound for the desired time.

-

(Optional) Stimulate cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes).

-

Wash cells with ice-cold PBS and lyse.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescence substrate and imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Conclusion

This compound represents a significant advancement in the development of KRas signaling inhibitors. Its high affinity for PDE6δ and its ability to resist Arl2-mediated ejection make it a potent tool for studying the role of KRas trafficking in cancer. While more specific cellular data for this compound is needed, the information available for the closely related Deltasonamide 2 provides a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the biological activity and therapeutic potential of this compound.

References

Foundational Research on Deltasonamide 1 in Cancer Cell Lines: A Technical Guide

This technical guide provides an in-depth overview of the foundational research on Deltasonamide 1, a potent and selective inhibitor of the PDE6δ-KRas interaction, and its effects on cancer cell lines. The document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound targets the protein PDE6δ (Phosphodiesterase 6 delta subunit), which acts as a trafficking protein for farnesylated small GTPases, most notably KRas. Oncogenic mutations in KRas are prevalent in many cancers, and the proper localization of KRas to the plasma membrane is essential for its signaling activity. PDE6δ binds to the farnesyl group of KRas in the cytoplasm and transports it to the cell membrane.

This compound is a high-affinity inhibitor of the PDE6δ-KRas interaction, with a dissociation constant (KD) reported to be as low as 203 pM.[1] By binding to the farnesyl-binding pocket of PDE6δ, this compound prevents the association of KRas with its transport protein. This disruption leads to the mislocalization of KRas, preventing its accumulation at the plasma membrane and subsequently inhibiting its downstream oncogenic signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways. This ultimately results in the inhibition of proliferation and survival of cancer cells that are dependent on oncogenic KRas signaling.[2][3][4]

Quantitative Data

| Compound | Cell Line | KRas Status | Cancer Type | IC50 / EC50 | Reference |

| Deltasonamide 2 | DiFi | Wild-Type | Colorectal | 4.02 ± 1 μM | [2] |

| Deltaflexin-1 | HCT116 | G13D Mutant | Colorectal | 11 μM (CI 95% 8.1–16 μM) | [1][5] |

| Deltaflexin-1 | HT-29 | Wild-Type | Colorectal | 40 μM (CI 95% 25–72 μM) | [1][5] |

| Deltaflexin-1 | MDA-MB-231 | G13D Mutant | Breast | 7.2 μM (CI 95% 5.1–9.7 μM) | [1][5] |

| Deltaflexin-1 | Hs 578T | G12D Mutant | Breast | 21 μM (CI 95% 13–35 μM) | [1] |

Note: The EC50 value for Deltasonamide 2 in DiFi cells, which are KRas wild-type but have EGFR amplification, was the highest among the tested colorectal cancer cell lines, suggesting a degree of selectivity for KRas-mutant cells.[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically conducted to evaluate the efficacy of this compound and related compounds in cancer cell lines.

1. Cell Viability Assay (Real-Time Cell Analysis - RTCA)

This protocol is based on the methodology used for Deltasonamide 2 in colorectal cancer cell lines.[2]

-

Cell Seeding: Cancer cell lines are seeded in appropriate multi-well plates suitable for real-time cell analysis (e.g., E-Plates).

-

Drug Treatment: After allowing the cells to adhere and enter logarithmic growth phase (typically 24 hours), they are treated with a range of concentrations of this compound (e.g., 0.375, 0.75, 1.5, 3, 6, 12 μM). A vehicle control (DMSO) is run in parallel.

-

Data Acquisition: Cell proliferation is monitored in real-time using an RTCA instrument, which measures changes in electrical impedance as cells proliferate and cover the electrode-coated surface of the wells. Measurements are typically taken every 15-30 minutes for a period of 60-72 hours.

-

Data Analysis: The growth rates are calculated from the impedance measurements. EC50 values can be determined by plotting the growth rates against the inhibitor concentrations and fitting the data to a sigmoidal dose-response curve.

2. Western Blot Analysis

This protocol is a general procedure for assessing the impact of this compound on protein expression and signaling pathways.

-

Cell Lysis: Cells are treated with this compound or vehicle control for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, PDE6δ, KRas, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.[6]

-

Cell Treatment: Cells are treated with various concentrations of this compound (e.g., 1-5 μM) or vehicle control for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using a gentle cell dissociation solution (e.g., TrypLE).

-

Staining: The collected cells are washed with cold PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.

Mandatory Visualizations

Signaling Pathway of this compound

References

- 1. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stabilization of the RAS:PDE6D Complex Is a Novel Strategy to Inhibit RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Deltasonamide 1's Effect on mTORC1 Signaling: A Technical Guide

Disclaimer: There is currently no direct scientific literature establishing a link between Deltasonamide 1 and the mTORC1 signaling pathway. The following technical guide outlines a proposed preliminary investigation to explore this potential connection. The experimental protocols and data presented are hypothetical and intended to serve as a framework for researchers, scientists, and drug development professionals interested in exploring this novel research avenue.

Introduction

This compound is a potent and selective inhibitor of the PDE6δ-KRas interaction.[1] Its mechanism of action involves disrupting the trafficking of KRas, a key signaling protein frequently mutated in various cancers, thereby inhibiting downstream signaling pathways and tumor cell proliferation.[2][3] The mTORC1 signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its hyperactivation is a hallmark of many cancers.[4][5][6] Given the intricate crosstalk between cellular signaling pathways, this guide proposes a series of experiments to conduct a preliminary investigation into the potential off-target effects of this compound on mTORC1 signaling.

Proposed Experimental Investigation

This investigation aims to determine if this compound modulates mTORC1 activity in cancer cell lines. The following experiments are designed to assess the phosphorylation status of key mTORC1 downstream effectors and the impact on cell proliferation.

Logical Framework of the Proposed Investigation

Caption: Logical workflow for the proposed preliminary investigation.

Quantitative Data Presentation

The following tables are templates for organizing the quantitative data that would be generated from the proposed experiments.

Table 1: Effect of this compound on Cell Viability (IC50)

| Cell Line | KRas Status | IC50 (µM) of this compound (72h) |

| HCT116 | G13D Mutant | Hypothetical Value |

| SW480 | G12V Mutant | Hypothetical Value |

| HT-29 | Wild-Type | Hypothetical Value |

| PANC-1 | G12D Mutant | Hypothetical Value |

Table 2: Quantification of mTORC1 Pathway Protein Phosphorylation

| Treatment | p-p70S6K (Thr389) / total p70S6K (Fold Change) | p-4E-BP1 (Thr37/46) / total 4E-BP1 (Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| This compound (0.5 x IC50) | Hypothetical Value | Hypothetical Value |

| This compound (1 x IC50) | Hypothetical Value | Hypothetical Value |

| This compound (2 x IC50) | Hypothetical Value | Hypothetical Value |

| Rapamycin (Positive Control) | Hypothetical Value | Hypothetical Value |

Experimental Protocols

Cell Culture

Human colorectal carcinoma (HCT116, SW480, HT-29) and pancreatic adenocarcinoma (PANC-1) cell lines will be obtained from the American Type Culture Collection (ATCC). Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay

Cell viability will be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cells will be seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, cells will be treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).

-

After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours at 37°C.

-

The medium will be aspirated, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

-

The absorbance will be measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) will be calculated using non-linear regression analysis.

Western Blot Analysis

This protocol will be used to assess the phosphorylation status of key mTORC1 pathway proteins.

-

Cells will be seeded in 6-well plates and grown to 70-80% confluency.

-

Cells will be treated with this compound at concentrations of 0.5x, 1x, and 2x the predetermined IC50 value for 24 hours. A vehicle control (DMSO) and a positive control (Rapamycin, 100 nM) will also be included.

-

After treatment, cells will be washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration will be determined using a BCA protein assay kit.

-

Equal amounts of protein (20-30 µg) will be separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane will be blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane will be incubated overnight at 4°C with primary antibodies against p-p70S6K (Thr389), total p70S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

-

The membrane will be washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometric analysis of the bands will be performed to quantify the relative protein expression levels.

Signaling Pathway and Experimental Workflow Visualization

mTORC1 Signaling Pathway

Caption: Simplified overview of the mTORC1 signaling pathway.

Experimental Workflow for Western Blot Analysis

Caption: Step-by-step workflow for Western blot analysis.

Conclusion

The proposed preliminary investigation provides a solid foundation for exploring the potential interaction between this compound and the mTORC1 signaling pathway. The outlined experiments, if conducted, would generate crucial data to either support or refute the hypothesis that this compound has off-target effects on this key cellular pathway. The findings from such a study could have significant implications for the therapeutic application of this compound and could potentially uncover novel mechanisms of action for this class of compounds. This technical guide serves as a comprehensive starting point for researchers to embark on this intriguing line of inquiry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hydrophobic Tagging-Induced Degradation of PDEδ in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

The Structural Basis of Deltasonamide 1 Binding to PDEδ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular principles governing the high-affinity interaction between the inhibitor Deltasonamide 1 and its target, the farnesyl-binding protein Phosphodiesterase 6 Delta (PDEδ). Understanding this interaction is critical for the development of therapeutics targeting KRas-dependent cancers.

Executive Summary

Mutations in the KRas oncogene are prevalent in many aggressive cancers, yet KRas has remained a challenging therapeutic target. An alternative strategy involves disrupting the trafficking and membrane localization of KRas, which is essential for its signaling activity. PDEδ acts as a chaperone, binding the farnesylated C-terminus of KRas and transporting it through the cytoplasm. Inhibition of the KRas-PDEδ interaction leads to the mislocalization of KRas and abrogation of its oncogenic signaling. This compound is a third-generation PDEδ inhibitor engineered for exceptionally high, picomolar affinity. This tight binding is achieved through an extensive network of hydrogen bonds within the hydrophobic pocket of PDEδ, making it highly resistant to displacement by the Arl2 protein, a key challenge faced by earlier inhibitors. This guide details the quantitative binding data, experimental methodologies, and structural models that define this critical interaction.

Quantitative Binding Affinity Data

This compound exhibits a significantly higher affinity for PDEδ compared to earlier-generation inhibitors. This picomolar affinity is a key attribute, contributing to its potent cellular activity and resistance to Arl2-mediated ejection. The binding affinities of this compound and related compounds are summarized below.

| Compound | Binding Affinity (Kd) to PDEδ | Method | Reference |

| This compound | 203 pM | Not Specified | [1] |

| Deltasonamide 2 | ~385 pM | Not Specified | [2] |

| Deltarasin | 38 ± 16 nM | Not Specified | [3] |

| Deltazinone | 8 ± 4 nM | Not Specified | [3] |

The PDEδ-KRas Signaling Axis and Mechanism of Inhibition

PDEδ is crucial for the spatial organization of farnesylated signaling proteins, most notably KRas. The pathway and the inhibitory action of this compound are depicted below.

Structural Basis of High-Affinity Binding

While a public PDB entry for the co-crystal structure of this compound with PDEδ is not available, the structural basis for its picomolar affinity is understood through molecular modeling and extensive structure-activity relationship (SAR) studies. This compound binds within the hydrophobic prenyl-binding pocket of PDEδ and is distinguished by its ability to form an extensive network of up to seven hydrogen bonds with key residues.[3] This contrasts with earlier inhibitors like Deltarasin, which form fewer H-bonds. This robust interaction network is the source of its high affinity and its ability to resist displacement by Arl2.

Experimental Protocols

The characterization of the this compound-PDEδ interaction relies on a suite of biophysical and structural biology techniques. The generalized protocols for these key experiments are outlined below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

-

Sample Preparation : Recombinant human PDEδ is expressed and purified to homogeneity. The protein is extensively dialyzed against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This compound is dissolved in DMSO and then diluted into the same ITC buffer to a final concentration approximately 10-15 times that of the protein in the cell. The final DMSO concentration must be matched between the titrant (in the syringe) and the macromolecule (in the cell).[4]

-

Instrument Setup : A MicroCal ITC instrument is used. The reference cell is filled with dialysis buffer or deionized water. The sample cell (typically ~200-1400 µL) is loaded with the purified PDEδ solution (e.g., 5-20 µM).[4][5]

-

Titration : The syringe is loaded with the this compound solution (e.g., 50-200 µM). The experiment consists of a series of small, precise injections (e.g., 1-10 µL) of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).[5]

-

Data Analysis : The heat change after each injection is measured. The resulting thermogram (power vs. time) is integrated to yield a binding isotherm (kcal/mol vs. molar ratio). This isotherm is then fitted to a single-site binding model to determine Kd, n, and ΔH.[6]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of binding kinetics and affinity.

Methodology:

-

Chip Preparation : A sensor chip (e.g., Biacore CM5) is activated. Recombinant PDEδ (ligand) is immobilized onto the sensor surface, typically via amine coupling. A reference flow cell is prepared similarly but without the protein to subtract non-specific binding effects.[7][8]

-

Analyte Preparation : this compound (analyte) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected Kd.[8]

-

Binding Measurement : The running buffer is flowed continuously over the sensor surface to establish a stable baseline. The different concentrations of this compound are then injected sequentially over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).[9] The association is monitored in real-time, followed by a dissociation phase where only running buffer is injected.

-

Regeneration : After each cycle, a regeneration solution (e.g., a low pH glycine solution or a high salt buffer) is injected to remove the bound analyte and prepare the surface for the next injection.[10]

-

Data Analysis : The reference-subtracted sensorgrams (Response Units vs. Time) are fitted globally to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

X-ray Crystallography

This technique is used to determine the three-dimensional atomic structure of the PDEδ-Deltasonamide 1 complex.

Methodology:

-

Protein-Ligand Complex Preparation : Purified PDEδ is incubated with an excess of this compound to ensure saturation of the binding pocket. The complex is then re-purified to remove unbound ligand.

-

Crystallization Screening : The complex (at high concentration, e.g., 5-20 mg/mL) is subjected to high-throughput screening using various crystallization screens (e.g., sparse matrix or systematic grid screens). The vapor diffusion method (sitting or hanging drop) is commonly employed, where a drop of the protein-ligand complex is mixed with a reservoir solution and allowed to equilibrate.[11]

-

Crystal Optimization : Initial crystal "hits" are optimized by systematically varying parameters such as precipitant concentration, pH, temperature, and additives to improve crystal size and quality.[11]

-

Cryo-protection and Data Collection : A suitable crystal is harvested and briefly soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.[12] The crystal is then flash-cooled in liquid nitrogen and mounted on a goniometer at a synchrotron X-ray source. X-ray diffraction data are collected as the crystal is rotated in the beam.

-

Structure Solution and Refinement : The "phase problem" is solved using methods like molecular replacement, using a known structure of PDEδ (e.g., PDB: 1KSG) as a search model.[13] An initial model of the complex is built into the electron density map, and the structure is refined to yield a final, high-resolution atomic model of the PDEδ-Deltasonamide 1 complex.

Conclusion

The interaction between this compound and PDEδ is a prime example of structure-guided drug design, resulting in an inhibitor with picomolar affinity and high specificity. The structural basis for this potent binding lies in an extensive network of hydrogen bonds within the target's hydrophobic pocket. This comprehensive binding profile confers resistance to cellular ejection mechanisms, enabling effective disruption of KRas trafficking and signaling. The methodologies described herein are fundamental to characterizing such high-affinity interactions and are crucial for the continued development of next-generation inhibitors targeting the KRas pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. path.ox.ac.uk [path.ox.ac.uk]

- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 10. dhvi.duke.edu [dhvi.duke.edu]

- 11. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]

- 13. rcsb.org [rcsb.org]

Methodological & Application

Application Note: Utilizing Deltasonamide 1 in Yeast Two-Hybrid Assays to Probe Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The yeast two-hybrid (Y2H) system is a powerful genetic method for identifying and characterizing protein-protein interactions (PPIs). The utility of this system can be extended to screen for small molecules that disrupt or stabilize PPIs, offering a valuable tool in drug discovery and chemical biology. Deltasonamide 1 is a high-affinity inhibitor of the PDE6δ-KRas interaction, binding to the farnesyl-binding pocket of PDE6δ with picomolar affinity.[1] This property makes it an excellent tool to probe PPIs involving PDE6δ and its cargo proteins, such as KRas and Rheb.[2][3] This application note provides a detailed protocol for employing this compound in a yeast two-hybrid assay to investigate its inhibitory effect on a target PPI.

Principle of the Assay

The GAL4-based yeast two-hybrid system relies on the modular nature of the GAL4 transcription factor, which consists of a DNA-binding domain (BD) and a transcriptional activation domain (AD).[4][5][6] In this system, a "bait" protein is fused to the BD, and a "prey" protein is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ).

This compound can be introduced into this system to assess its ability to disrupt the interaction between the bait and prey proteins. A reduction in reporter gene expression in the presence of this compound indicates that the compound is inhibiting the PPI.

Key Applications

-

Validation of this compound Targets: Confirming the inhibitory effect of this compound on known or putative PDE6δ-cargo interactions.

-

Structure-Activity Relationship (SAR) Studies: Evaluating the potency of this compound analogs in a cellular context.

-

Screening for Novel PPIs: Identifying new protein interactions that are sensitive to this compound.

-

Investigating Drug Resistance: Studying mutations that confer resistance to this compound by altering the target PPI.

Data Presentation

Quantitative data from a yeast two-hybrid assay using this compound can be effectively summarized in tables. The following tables provide templates for presenting typical results.

Table 1: Effect of this compound on Yeast Growth (Qualitative)

| Bait | Prey | This compound Conc. (µM) | Growth on -Leu/-Trp | Growth on -Leu/-Trp/-His | Growth on -Leu/-Trp/-His/-Ade |

| PDE6δ | KRas | 0 (DMSO) | +++ | +++ | ++ |

| PDE6δ | KRas | 1 | +++ | ++ | + |

| PDE6δ | KRas | 5 | +++ | + | - |

| PDE6δ | KRas | 20 | +++ | - | - |

| p53 | T-antigen | 0 (DMSO) | +++ | +++ | +++ |

| p53 | T-antigen | 20 | +++ | +++ | +++ |

| Lamin | T-antigen | 0 (DMSO) | +++ | - | - |

Growth is scored from +++ (robust) to - (no growth).

Table 2: Quantitative β-Galactosidase Assay for PPI Inhibition

| Bait | Prey | This compound Conc. (µM) | β-Galactosidase Activity (Miller Units) | % Inhibition | IC50 (µM) |

| PDE6δ | Rheb | 0 (DMSO) | 100 ± 5.2 | 0 | \multirow{5}{*}{~2.5} |

| PDE6δ | Rheb | 1 | 65 ± 4.1 | 35 | |

| PDE6δ | Rheb | 5 | 30 ± 3.5 | 70 | |

| PDE6δ | Rheb | 10 | 15 ± 2.8 | 85 | |

| PDE6δ | Rheb | 20 | 8 ± 1.9 | 92 | |

| Smurf | Smad | 0 (DMSO) | 95 ± 6.8 | 0 | >20 |

| Smurf | Smad | 20 | 92 ± 7.1 | 3.2 |

Data are presented as mean ± SD from at least three independent experiments.[2]

Experimental Protocols

Materials and Reagents

-

Yeast strains (e.g., AH109, Y2HGold)

-

Bait and prey plasmids (e.g., pGBKT7 and pGADT7)

-

This compound (and analogs, if applicable)

-

Dimethyl sulfoxide (DMSO)

-

Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

-

Appropriate synthetic defined (SD) dropout media (-Leu, -Trp, -His, -Ade)

-

X-α-Gal for blue/white screening

-

ONPG (o-nitrophenyl-β-D-galactopyranoside) for quantitative β-galactosidase assay

-

Z-buffer for β-galactosidase assay

-

Lyticase or liquid nitrogen for yeast cell lysis

Experimental Workflow

Caption: Workflow for Yeast Two-Hybrid Assay with this compound.

Detailed Methodologies

1. Plasmid Construction and Yeast Transformation

-

Clone the coding sequences for your bait (e.g., human PDE6δ) and prey (e.g., human KRas) proteins into the appropriate Y2H vectors (e.g., pGBKT7 for the GAL4-BD fusion and pGADT7 for the GAL4-AD fusion).

-

Transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109) using a standard lithium acetate transformation protocol.

-

Select for diploid yeast cells containing both plasmids by plating on SD medium lacking leucine and tryptophan (SD/-Leu/-Trp).

-

Incubate plates at 30°C for 2-4 days until colonies appear.

2. Qualitative Growth Assay (Spot Test)

-

Inoculate single colonies of co-transformed yeast into liquid SD/-Leu/-Trp medium and grow overnight at 30°C with shaking.

-

Adjust the culture to an OD₆₀₀ of 0.5.

-

Prepare a 10-fold serial dilution series of the yeast culture.

-

Spot 5-10 µL of each dilution onto SD/-Leu/-Trp (growth control) and selective media (e.g., SD/-Leu/-Trp/-His) containing various concentrations of this compound or DMSO as a vehicle control. A typical concentration range for this compound is 1-20 µM.[2]

-

Incubate the plates at 30°C for 3-5 days and document the growth. Inhibition of the PPI will result in reduced or no growth on the selective media.

3. Quantitative β-Galactosidase Liquid Assay

-

Inoculate single colonies of co-transformed yeast into 5 mL of SD/-Leu/-Trp liquid medium and grow overnight at 30°C.

-

Dilute the overnight cultures into fresh SD/-Leu/-Trp medium containing a titration of this compound (e.g., 0, 1, 5, 10, 20 µM) or DMSO.

-

Incubate the cultures at 30°C with shaking for a defined period (e.g., 7 to 24 hours).[2]

-

Measure the OD₆₀₀ of each culture.

-

Harvest the yeast cells by centrifugation.

-

Lyse the cells (e.g., by freeze-thaw cycles in liquid nitrogen or using lyticase).

-

Perform the β-galactosidase assay using ONPG as a substrate. The reaction is initiated by adding ONPG and stopped with Na₂CO₃.

-

Measure the absorbance at 420 nm.

-

Calculate β-galactosidase activity in Miller units.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Important Considerations:

-

Compound Permeability: Deltasonamides have been reported to have low cell penetration.[7] It may be necessary to use yeast strains with modified efflux pumps (e.g., deletions of ABC transporters like Pdr5) to increase the intracellular concentration of the compound.[8]

-

Toxicity Control: Test the toxicity of this compound on the yeast strain by assessing growth on non-selective media in the presence of the compound.

-

Controls: Always include positive (e.g., p53 and T-antigen) and negative (e.g., Lamin and T-antigen) interaction controls to validate the assay. A known PPI that is not expected to be inhibited by this compound (e.g., Smurf and Smad) should also be included to demonstrate specificity.[2]

Signaling Pathway Context

This compound inhibits the function of PDE6δ, which acts as a chaperone for farnesylated proteins like KRas. By binding to the farnesyl-binding pocket of PDE6δ, this compound prevents the transport of KRas to the plasma membrane, thereby inhibiting its downstream signaling.[9][10]

Caption: Mechanism of this compound Action on KRas Signaling.

Conclusion

The yeast two-hybrid assay is a robust and adaptable platform for investigating the effects of small molecules like this compound on protein-protein interactions. This application note provides a comprehensive framework for designing and executing such experiments. By carefully considering experimental controls and potential challenges such as compound permeability, researchers can generate reliable and quantitative data to advance our understanding of PPI inhibitors and their therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 5. blog.addgene.org [blog.addgene.org]

- 6. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 7. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A yeast two-hybrid system for the screening and characterization of small-molecule inhibitors of protein-protein interactions identifies a novel putative Mdm2-binding site in p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of Deltasonamide 1 Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltasonamide 1 is a potent small molecule inhibitor of the interaction between phosphodiesterase 6δ (PDE6δ) and KRas. This interaction is critical for the proper trafficking and localization of KRas to the plasma membrane, a prerequisite for its signaling activity. By disrupting the PDE6δ-KRas complex, this compound is anticipated to inhibit downstream signaling pathways crucial for cell proliferation and survival, primarily the MAPK/ERK and PI3K/AKT pathways. These pathways are frequently hyperactivated in cancers harboring KRas mutations. This document provides detailed protocols for utilizing Western blot analysis to investigate the downstream effects of this compound on key signaling proteins within these pathways.

Mechanism of Action of this compound

This compound binds with high affinity to the prenyl-binding pocket of PDE6δ, preventing it from binding to the farnesylated C-terminus of KRas. This inhibition disrupts the shuttling of KRas from the endomembrane system to the plasma membrane, leading to its mislocalization and subsequent reduction in signaling output. The expected downstream consequences of this compound treatment in KRas-dependent cancer cells are the decreased phosphorylation of key signaling kinases such as ERK and AKT.

Data Presentation

The following tables summarize representative quantitative data from Western blot analyses of cancer cell lines treated with a PDE6δ inhibitor, demonstrating the expected effects on the MAPK/ERK and PI3K/AKT signaling pathways.

Note: The following data is representative of the effects of PDE6δ inhibition on downstream KRas signaling and is compiled for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and the specific inhibitor used.

Table 1: Effect of this compound on ERK Phosphorylation

| Treatment | Concentration (µM) | p-ERK/Total ERK Ratio (Normalized to Control) | Standard Deviation |

| Vehicle (DMSO) | - | 1.00 | 0.08 |

| This compound | 1 | 0.65 | 0.06 |

| This compound | 5 | 0.32 | 0.04 |

| This compound | 10 | 0.15 | 0.03 |

Table 2: Effect of this compound on AKT Phosphorylation

| Treatment | Concentration (µM) | p-AKT/Total AKT Ratio (Normalized to Control) | Standard Deviation |

| Vehicle (DMSO) | - | 1.00 | 0.11 |

| This compound | 1 | 0.78 | 0.09 |

| This compound | 5 | 0.45 | 0.07 |

| This compound | 10 | 0.25 | 0.05 |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Line Selection: Choose a KRas-dependent cancer cell line (e.g., pancreatic, colorectal, or lung cancer cell lines with known KRas mutations).

-

Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing the appropriate concentrations of this compound or vehicle (DMSO) control.

-

Incubation: Incubate the cells for the desired time period (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Protein Lysate Preparation

-

Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the total protein, and transfer it to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

Protocol 3: Western Blot Analysis

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 dilution in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands.

Mandatory Visualization

Application of Deltasonamide 1 in Pancreatic Cancer Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options, largely driven by activating mutations in the KRAS oncogene in over 90% of cases.[1][2] Constitutively active KRAS drives downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting uncontrolled cell proliferation, survival, and differentiation.[3][4][5] The localization of KRAS to the plasma membrane is critical for its function and is facilitated by the chaperone protein phosphodiesterase-δ (PDEδ).[3][6] Deltasonamides are a class of small-molecule inhibitors that target the prenyl-binding pocket of PDEδ, thereby disrupting KRAS trafficking, mislocalizing it to the cytoplasm, and subsequently inhibiting its oncogenic signaling.[6] This application note provides a detailed protocol for assessing the anti-proliferative effects of Deltasonamide 1, a representative PDEδ inhibitor, on pancreatic cancer cells.

Principle of Action: Targeting the KRAS Signaling Pathway

This compound functions by inhibiting PDEδ, which is essential for the transport and plasma membrane localization of farnesylated KRAS. By binding to PDEδ, this compound prevents the interaction between PDEδ and KRAS, leading to the sequestration of KRAS in the cytoplasm and preventing its activation of downstream pro-proliferative signaling pathways.[6] This disruption of the KRAS signaling cascade is expected to lead to a dose-dependent inhibition of pancreatic cancer cell growth and proliferation.

Signaling Pathway Diagram

References

- 1. Synergistic effect of antagonists to KRas4B/PDE6 molecular complex in pancreatic cancer | Life Science Alliance [life-science-alliance.org]

- 2. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]

- 3. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Assessing the Impact of Deltasonamide 1 on KRas Localization

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Deltasonamide 1, a potential KRas inhibitor, on the subcellular localization of the KRas protein. The methodologies outlined are designed for researchers in cell biology, cancer biology, and drug development.

Introduction

The KRas protein is a small GTPase that functions as a molecular switch in various signaling pathways critical for cell growth, proliferation, and survival. Its activity is contingent on its proper localization to the plasma membrane, which is facilitated by post-translational modifications. Disruption of KRas localization is a promising therapeutic strategy for cancers driven by KRas mutations. This compound has been identified as a potential modulator of KRas, and the following protocols are designed to elucidate its specific impact on KRas trafficking and membrane association.

Key Experimental Approaches

A multi-faceted approach is recommended to robustly assess changes in KRas localization upon treatment with this compound. The primary methods include:

-

Immunofluorescence Microscopy: To visualize the subcellular distribution of KRas.

-

Cell Fractionation and Western Blotting: To quantitatively determine the proportion of KRas in different cellular compartments (e.g., membrane vs. cytosol).

-

Live-Cell Imaging with Fluorescently Tagged KRas: To observe the dynamics of KRas localization in real-time.

Data Presentation: Quantitative Analysis of KRas Localization

The following tables represent mock data to illustrate how to summarize quantitative findings from the described experiments.

Table 1: Quantification of KRas Membrane Localization by Immunofluorescence

| Treatment Group | Mean Fluorescence Intensity at Plasma Membrane (Arbitrary Units) | Standard Deviation | P-value (vs. Vehicle) |

| Vehicle Control (DMSO) | 150.2 | 12.5 | - |

| This compound (1 µM) | 115.8 | 10.1 | < 0.05 |

| This compound (5 µM) | 85.4 | 8.9 | < 0.01 |

| This compound (10 µM) | 60.1 | 7.3 | < 0.001 |

Table 2: Subcellular Fractionation and Western Blot Analysis of KRas

| Treatment Group | % KRas in Membrane Fraction | % KRas in Cytosolic Fraction |

| Vehicle Control (DMSO) | 85.3% | 14.7% |

| This compound (5 µM) | 42.1% | 57.9% |

| Positive Control (Farnesyltransferase Inhibitor) | 35.8% | 64.2% |

Experimental Protocols

Protocol 1: Immunofluorescence Staining for KRas Localization

Objective: To visualize the effect of this compound on the subcellular localization of endogenous KRas.

Materials:

-

KRas mutant cancer cell line (e.g., Panc-1, A549)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against KRas

-

Alexa Fluor-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-KRas antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium.

-

Image the slides using a fluorescence or confocal microscope. Analyze the images to assess the localization of KRas, particularly at the plasma membrane versus the cytoplasm.

Protocol 2: Cell Fractionation for Membrane and Cytosolic KRas

Objective: To quantitatively measure the amount of KRas in the membrane and cytosolic fractions of cells treated with this compound.

Materials:

-